An In-depth Technical Guide to Boc-6-Aminohexanoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to Boc-6-Aminohexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, is a versatile bifunctional molecule widely employed in organic synthesis, medicinal chemistry, and drug development.[1] Its structure incorporates a terminal carboxylic acid, a six-carbon aliphatic chain, and an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This unique combination of features makes it an invaluable building block in peptide synthesis, a flexible linker in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), and a component in the development of various biomolecules and polymers.[3][4][5] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.
Chemical Structure and Identification
The structure of Boc-6-aminohexanoic acid is characterized by a linear six-carbon chain, conferring flexibility and hydrophobicity.[1] The terminal carboxylic acid allows for coupling reactions, while the Boc-protected amine prevents unwanted side reactions during synthesis, and can be deprotected under mild acidic conditions.[2][3]
| Identifier | Value |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Synonyms | Boc-ε-aminocaproic acid, N-Boc-6-aminohexanoic acid, 6-(Boc-amino)hexanoic acid, Boc-6-Ahx-OH |
| CAS Number | 6404-29-1 |
| Molecular Formula | C11H21NO4 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)O |
| InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
| InChI Key | RUFDYIJGNPVTAY-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of Boc-6-aminohexanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | White to off-white powder or colorless crystal | [3][7] |
| Melting Point | 35-40 °C | [3] |
| Boiling Point | 166 °C at 0.3 mmHg | [7] |
| Density | 1.065 g/cm³ | |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water. | [7] |
| Storage Conditions | 2-8 °C, under inert gas, moisture and heat sensitive | [3][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of Boc-6-aminohexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d6): δ 2.85 (q, J=13.2, 6.8 Hz, 2H), 2.15 (t, J=1.2 Hz, 2H), 1.47-1.43 (m, 4H), 1.34 (s, 9H), 1.22-1.18 (m, 2H).
-
¹³C NMR: The chemical shifts for the carbon atoms are influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid typically appears in the 170-185 ppm range, while the carbonyl carbon of the Boc group is observed around 155-160 ppm. The carbons of the aliphatic chain resonate between 20-40 ppm, and the quaternary carbon and methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively.[1][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-6-aminohexanoic acid displays characteristic absorption bands for its functional groups.[11][12][13]
| Functional Group | Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aliphatic) | 2855-2923 | Sharp |
| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |
| C=O (Boc group) | ~1685 | Strong, sharp |
| N-H (Amide) | ~3361 | Medium |
| C-O | 1210-1320 | Strong |
| O-H bend | 900-960 | Broad |
Experimental Protocols
Synthesis of Boc-6-aminohexanoic acid
Principle: The synthesis involves the protection of the amino group of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
Materials:
-
6-aminohexanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Stir the mixture vigorously at room temperature overnight.
-
Separate the aqueous layer and wash it with ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with cold hydrochloric acid, leading to the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 8. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. spectroscopyonline.com [spectroscopyonline.com]
